4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC10963339
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16O4 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
| Standard InChI | InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)17(20)11-22-15-7-8-16-13(2)9-19(21)23-18(16)10-15/h3-10H,11H2,1-2H3 |
| Standard InChI Key | QBRKOJSHUBZUFD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one, reflects its intricate structure. Key features include:
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A chromen-2-one core with a methyl group at position 4.
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A 2-(4-methylphenyl)-2-oxoethoxy substituent at position 7, formed via ether linkage.
The presence of the electron-withdrawing ketone group in the phenacyl moiety and the electron-donating methyl groups influences its reactivity and solubility profile.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.3 g/mol |
| CAS Number | 859664-47-4 |
| SMILES | CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
| InChI Key | QBRKOJSHUBZUFD-UHFFFAOYSA-N |
The crystalline nature of this compound, inferred from analogous coumarins, suggests moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide. Stability under standard laboratory conditions is anticipated, though decomposition may occur under prolonged exposure to UV light or extreme pH.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis of 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves two primary stages:
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Preparation of 7-Hydroxy-4-Methylcoumarin:
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Salicylaldehyde derivatives react with ethyl acetoacetate under Pechmann condensation conditions, catalyzed by concentrated sulfuric acid.
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The reaction proceeds via electrophilic substitution, yielding the coumarin backbone with a hydroxyl group at position 7.
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Etherification with 4-Methylphenacyl Bromide:
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The phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin undergoes nucleophilic substitution with 4-methylphenacyl bromide in the presence of a base (e.g., potassium carbonate).
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Solvents such as acetone or acetonitrile facilitate the reaction at reflux temperatures (60–80°C).
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Biological Activities and Mechanistic Insights
Antimicrobial and Anti-Inflammatory Effects
Coumarins with ether-linked substituents show broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC: 4–16 µg/mL). The ketone functionality in the phenacyl moiety could inhibit bacterial efflux pumps or biofilm formation. Anti-inflammatory effects, mediated by COX-2 inhibition, are also plausible given the compound’s structural similarity to NSAID precursors.
Research Gaps and Future Directions
Priority Areas for Investigation
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, tubulin) is critical .
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Structure-Activity Relationship (SAR) Studies: Modifying the phenacyl group’s substituents (e.g., halogens, nitro groups) could optimize potency .
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in preclinical models is essential for drug development.
Challenges in Translation
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